molecular formula C5H12N2OS B1621267 3-Methoxypropylthiourea CAS No. 66892-33-9

3-Methoxypropylthiourea

Cat. No. B1621267
CAS RN: 66892-33-9
M. Wt: 148.23 g/mol
InChI Key: FDWYDCXQLVOMPE-UHFFFAOYSA-N
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Description

3-Methoxypropylthiourea (MPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

3-Methoxypropylthiourea inhibits the activity of cystathionine gamma-lyase (CSE), which is one of the enzymes responsible for the synthesis of H2S in the body. By inhibiting CSE, 3-Methoxypropylthiourea reduces the production of H2S, leading to a decrease in its biological effects.
Biochemical and Physiological Effects:
3-Methoxypropylthiourea has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-Methoxypropylthiourea can reduce H2S levels in the body, leading to a decrease in vasodilation, anti-inflammatory, and antioxidant effects. 3-Methoxypropylthiourea has also been shown to reduce the severity of acute pancreatitis, protect against ischemia-reperfusion injury, and reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methoxypropylthiourea in lab experiments is its selectivity towards CSE inhibition. 3-Methoxypropylthiourea does not affect the activity of other enzymes involved in H2S synthesis, making it a valuable tool to study the specific role of CSE in different biological processes. However, 3-Methoxypropylthiourea has some limitations in lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the use of 3-Methoxypropylthiourea in scientific research. One potential direction is the development of new 3-Methoxypropylthiourea analogs that have improved solubility and reduced toxicity. Another direction is the use of 3-Methoxypropylthiourea in combination with other drugs to enhance its therapeutic effects. Furthermore, 3-Methoxypropylthiourea can be used to study the role of H2S in different pathological conditions, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Overall, 3-Methoxypropylthiourea has the potential to be a valuable tool for the study of H2S biology and its therapeutic applications.

Scientific Research Applications

3-Methoxypropylthiourea has been extensively used in scientific research as a tool to study the role of hydrogen sulfide (H2S) in various physiological and pathological processes. H2S is a gasotransmitter that has been shown to have various biological functions, including vasodilation, anti-inflammatory, and antioxidant effects. 3-Methoxypropylthiourea is a selective inhibitor of H2S synthesis, which makes it a valuable tool to study the role of H2S in different biological systems.

properties

IUPAC Name

3-methoxypropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-8-4-2-3-7-5(6)9/h2-4H2,1H3,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYDCXQLVOMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378881
Record name 3-methoxypropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropylthiourea

CAS RN

66892-33-9
Record name 3-methoxypropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-METHOXYPROPYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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